5-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is an organic compound known for its versatile chemical properties. It possesses a unique structural framework which makes it of significant interest in various fields of scientific research, particularly in organic chemistry and medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .
Mode of Action
The compound acts as a direct inhibitor of FXa . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface . Thrombin has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation . Inhibition of FXa by the compound produces antithrombotic effects by decreasing this amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels .
Pharmacokinetics
The compound has been identified as a small-molecule inhibitor with good oral bioavailability . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . This makes it a promising candidate for oral administration without the need for routine coagulation monitoring .
Result of Action
The inhibition of FXa by the compound results in antithrombotic effects by decreasing the amplified generation of thrombin . This diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide typically involves the following steps:
Formation of Intermediate Compounds: : A key intermediate is the 5-chloro-thiophene-2-carboxylic acid. This compound is subjected to chlorination using reagents like thionyl chloride.
Nucleophilic Substitution: : The chlorinated intermediate is then reacted with 4-(dimethylamino)-6-methoxy-1,3,5-triazine. This step generally involves a nucleophilic substitution reaction.
Amidation Reaction: : The resulting compound undergoes an amidation reaction with appropriate amine reagents under controlled conditions, leading to the formation of the final product.
Industrial Production Methods
In an industrial setting, the production scale-up follows the same synthetic pathway but under optimized reaction conditions for higher yields and purity:
Controlled Temperature and Pressure: : Industrial reactors ensure precise control over reaction temperature and pressure, often using catalysts to accelerate the reaction rate.
Purification Techniques: : Techniques such as crystallization, filtration, and solvent extraction are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide undergoes various chemical reactions, such as:
Oxidation: : Reacting with oxidizing agents to form sulfoxides or sulfones.
Reduction: : Reacting with reducing agents to form thiol derivatives.
Substitution: : Undergoing halogen substitution reactions.
Hydrolysis: : Breaking down into component acids and amines under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, sodium periodate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Halogen Substituents: : Sodium hydroxide, potassium carbonate.
Hydrolysis Conditions: : Acidic (HCl) or basic (NaOH) environments.
Major Products
Oxidation: : Forms sulfoxides and sulfones.
Reduction: : Yields thiol compounds.
Substitution: : Results in different halogenated derivatives.
Hydrolysis: : Produces corresponding acids and amines.
Scientific Research Applications
Chemistry
The compound is used in organic synthesis as a building block for more complex molecules. Its reactivity allows for modifications that lead to new materials with desirable properties.
Biology
Its structural motif finds application in bioconjugation techniques, linking biological molecules for studies in proteomics and genomics.
Medicine
This compound and its derivatives are explored for their potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Industry
It plays a role in the development of advanced materials and specialty chemicals. In some cases, it is used as a precursor in the manufacture of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide
5-fluoro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide
Unique Features
Compared to its analogs, 5-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide exhibits distinct reactivity profiles and bioactivity. The presence of chlorine provides different electronic and steric properties compared to bromine or fluorine, influencing its chemical behavior and biological interactions.
Properties
IUPAC Name |
5-chloro-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O2S/c1-18(2)11-15-9(16-12(17-11)20-3)6-14-10(19)7-4-5-8(13)21-7/h4-5H,6H2,1-3H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHGFHXLOGMVAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=C(S2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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